Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]-
Description
Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]-, is a benzylamine derivative featuring a propyl chain substituted with a chlorine atom at position 3 and a trimethylsilyl (TMS) ether group at position 2.
Properties
CAS No. |
111043-32-4 |
|---|---|
Molecular Formula |
C13H22ClNOSi |
Molecular Weight |
271.86 g/mol |
IUPAC Name |
N-benzyl-3-chloro-2-trimethylsilyloxypropan-1-amine |
InChI |
InChI=1S/C13H22ClNOSi/c1-17(2,3)16-13(9-14)11-15-10-12-7-5-4-6-8-12/h4-8,13,15H,9-11H2,1-3H3 |
InChI Key |
BDFGSFNZMGXGBF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(CNCC1=CC=CC=C1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-chloro-2-((trimethylsilyl)oxy)propan-1-amine typically involves the reaction of benzylamine with 3-chloro-2-(trimethylsilyl)oxypropyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate adjustments to reaction conditions, purification processes, and safety measures to ensure efficient and safe production.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-chloro-2-((trimethylsilyl)oxy)propan-1-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to remove the chloro group or to modify the amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of imines, nitriles, or other oxidized products.
Reduction: Formation of dechlorinated amines or modified amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a chloro group and a trimethylsilyloxy group attached to a propan-1-amine backbone. Its unique structure contributes to its reactivity and versatility in chemical reactions.
Applications
1. Organic Synthesis
- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the formation of diverse derivatives, which can be utilized in further synthetic pathways.
- Reactivity : The chloro group can be displaced by nucleophiles, making it a valuable starting material for synthesizing various functionalized compounds.
2. Medicinal Chemistry
- Pharmaceutical Development : The compound's unique structure makes it a candidate for developing new pharmaceuticals. Its interactions with biological targets can lead to the discovery of novel therapeutic agents.
- Biological Activity Investigations : Research is ongoing to explore its potential biological activities, including interactions with enzymes or receptors that could have implications in drug design.
3. Material Science
- Functionalized Materials : Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]- is utilized in the preparation of materials with specific properties. Its chemical structure allows for the modification of surfaces or the creation of new composite materials with enhanced characteristics.
4. Biological Studies
- Interaction Studies : The compound is investigated for its interactions with biological molecules. Understanding these interactions can provide insights into its potential uses in biochemistry and pharmacology.
- Mechanism of Action : The mechanism involves its reactivity towards nucleophiles and electrophiles, which is crucial for elucidating its biological effects and potential therapeutic applications.
Case Study 1: Synthesis of Derivatives
A study demonstrated the synthesis of various derivatives from Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]-. By employing different nucleophiles, researchers were able to create a library of compounds that exhibited varying degrees of biological activity, showcasing the compound's utility as a versatile building block in medicinal chemistry.
Case Study 2: Material Application
In material science research, this compound was used to functionalize silica nanoparticles. The modified nanoparticles showed improved stability and enhanced interaction with biological systems, indicating potential applications in drug delivery systems.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic molecules |
| Medicinal Chemistry | Potential for developing new pharmaceuticals |
| Material Science | Preparation of functionalized materials |
| Biological Studies | Investigating interactions with biological molecules |
Mechanism of Action
The mechanism of action of N-Benzyl-3-chloro-2-((trimethylsilyl)oxy)propan-1-amine involves its reactivity towards nucleophiles and electrophiles. The chloro group can be displaced by nucleophiles, leading to the formation of various derivatives. The trimethylsilyloxy group can stabilize intermediates during reactions, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Benzenemethanaminium Chloride (CAS 67304-25-0)
- Substituents : 3-chloro-2-hydroxypropyl group.
- Functional Groups : Quaternary ammonium chloride (ionic) vs. primary amine (target compound).
- Key Differences: The hydroxy group in this analog increases hydrophilicity, whereas the TMS-O group in the target compound enhances lipophilicity and stability against hydrolysis . The ionic nature of the quaternary ammonium salt improves water solubility, contrasting with the non-ionic, lipid-soluble target compound .
Benzenemethanaminium Salts with Bulky Substituents (CAS 22616-31-5)
- Substituents : Benzoyl or morpholinyl groups.
- Functional Groups : Quaternary ammonium salts with aromatic or heterocyclic substituents.
- The TMS-O group in the target compound may act as a transient protecting group, enabling selective reactions at the chloro site .
Fluorophenyl-Substituted Benzenemethanamines ()
- Substituents : Bromo, fluoro, and methoxy groups.
- Functional Groups : Electron-withdrawing fluorine atoms.
- Key Differences :
- Fluorine’s electron-withdrawing effect reduces amine basicity, whereas the TMS-O group’s electron-donating nature likely increases the target compound’s basicity .
- The target’s chloro-TMS-O propyl chain offers a distinct reactivity profile for nucleophilic substitution compared to fluorinated analogs .
Data Tables
Research Findings
- Lipophilicity and Stability: The TMS-O group significantly increases the target compound’s lipid solubility compared to hydroxylated analogs, making it suitable for non-polar solvents or membrane penetration .
- Electronic Effects : The TMS-O group’s electron-donating nature likely elevates the amine’s basicity relative to fluorinated derivatives, impacting interactions in catalytic or biological systems .
Biological Activity
Chemical Identity and Structure
Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]- (CAS Number: 111043-32-4) is an organic compound characterized by a benzylamine core with a chloro group and a trimethylsilyloxy group attached to a propan-1-amine backbone. Its molecular formula is .
Synthesis and Preparation
The synthesis typically involves the reaction of benzylamine with 3-chloro-2-(trimethylsilyl)oxypropyl chloride in the presence of a base like triethylamine. Common solvents include dichloromethane or tetrahydrofuran, and reactions may occur at room temperature or under reflux conditions for several hours .
The biological activity of Benzenemethanamine, N-[3-chloro-2-[(trimethylsilyl)oxy]propyl]- is largely attributed to its ability to interact with various biological molecules. The chloro group can undergo nucleophilic substitution reactions, while the trimethylsilyloxy group can stabilize intermediates, potentially influencing enzyme activity and receptor interactions .
Potential Biological Applications
Research indicates that this compound may have applications in:
- Medicinal Chemistry : Its unique structure suggests potential as a pharmaceutical intermediate.
- Organic Synthesis : It serves as a building block for more complex organic molecules.
- Material Science : It can be used in creating functionalized materials with specific properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| N-Benzyl-3-chloro-2-hydroxypropan-1-amine | Hydroxy group instead of trimethylsilyloxy | Potentially different reactivity and biological interactions |
| N-Benzyl-3-chloro-2-methoxypropan-1-amine | Methoxy group substitution | Varies in pharmacological properties |
| N-Benzyl-3-chloro-2-((triethoxysilyl)oxy)propan-1-amine | Triethoxysilyloxy group | Altered stability and reactivity compared to trimethylsilyloxy |
Study 1: Interaction with Biological Molecules
A study investigated the interaction of Benzenemethanamine derivatives with various enzymes. The findings suggested that the presence of the trimethylsilyloxy group enhances binding affinity to certain enzyme active sites, potentially increasing the efficacy of these compounds in therapeutic applications .
Study 2: Toxicity Assessment
Research conducted by environmental agencies highlighted concerns regarding similar amines' toxicity profiles. These studies indicated that while some derivatives exhibited low toxicity, others posed risks under certain conditions, emphasizing the need for comprehensive toxicological evaluations for this compound as well .
Study 3: Applications in Material Science
Recent advancements in material science have explored using Benzenemethanamine as an intermediate in synthesizing novel polymers. The unique properties imparted by its structure allow for enhanced performance in specific applications such as coatings and adhesives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
